![molecular formula C14H10N6O2S B15346853 4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)
4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" is a complex organic molecule that belongs to the class of triazole compounds It is characterized by its unique structure that includes a triazole ring, a pyridine ring, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" can be achieved through a multi-step reaction process. One common method involves the condensation of 3-nitrobenzaldehyde with 4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione under basic conditions. The reaction typically proceeds in the presence of a catalyst, such as piperidine, at elevated temperatures.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes may involve optimization of reaction parameters to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
"4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" undergoes several types of chemical reactions, including:
Oxidation: : The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, hydrogen gas over palladium catalyst.
Substituting agents: : Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding nitro derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
The compound "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" has numerous applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: : Explored for its potential antimicrobial and antifungal properties.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism by which "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" exerts its effects can be attributed to its interaction with biological macromolecules. The compound's structure allows it to bind to specific enzymes or receptors, influencing biochemical pathways. For instance, its potential antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of protein function.
Comparaison Avec Des Composés Similaires
When compared to other triazole derivatives, "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" stands out due to its unique combination of a pyridine ring and a nitrophenyl group. This structural uniqueness imparts specific reactivity and biological activity profiles.
Similar compounds
4-(3-nitrophenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione: : Similar structure but lacks the (E)-methylideneamino group.
3-pyridin-2-yl-1H-1,2,4-triazole-5-thione: : Simpler structure without the nitrophenyl group.
There you have it, the detailed breakdown of the compound "this compound"
Propriétés
Formule moléculaire |
C14H10N6O2S |
|---|---|
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10N6O2S/c21-20(22)11-5-3-4-10(8-11)9-16-19-13(17-18-14(19)23)12-6-1-2-7-15-12/h1-9H,(H,18,23)/b16-9+ |
Clé InChI |
RDCVTVGOVYRBGL-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


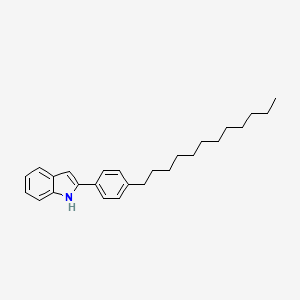
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)
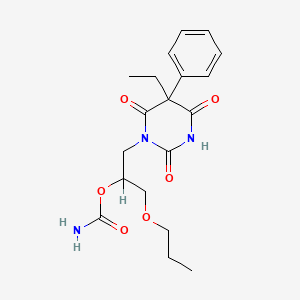
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)


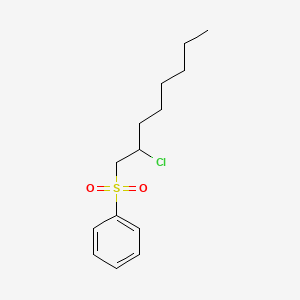

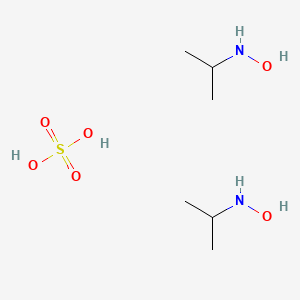
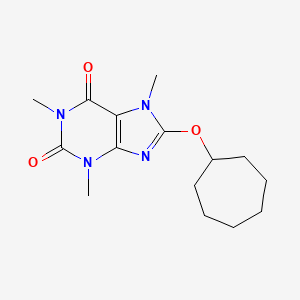
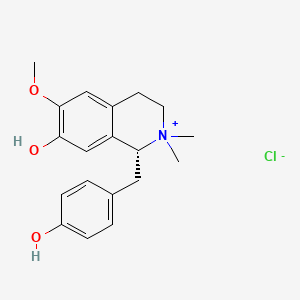
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
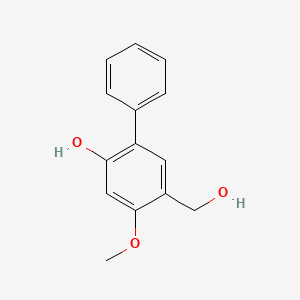
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
